molecular formula C20H18N4O2S2 B14987940 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B14987940
M. Wt: 410.5 g/mol
InChI Key: SYPQSDBZLMFIQS-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a phenylsulfanyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyrrolidinone Ring: The synthesis begins with the preparation of the pyrrolidinone ring.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving appropriate thiosemicarbazide derivatives.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, typically using phenylthiol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput parallel synthesis techniques and automated reaction monitoring to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenylthiol and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is unique due to the combination of the pyrrolidinone, thiadiazole, and phenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H18N4O2S2/c25-17(13-27-16-9-5-2-6-10-16)21-20-23-22-19(28-20)14-11-18(26)24(12-14)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,21,23,25)

InChI Key

SYPQSDBZLMFIQS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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